Cas no 1781261-91-3 (7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole)
7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole Chemical and Physical Properties
Names and Identifiers
-
- 2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- 7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole
- 1781261-91-3
- 5-butyl-13-phenyl-8,16-dithiatetracyclo[7.7.0.0(2),?.0(1)?,(1)?]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene
- B6248
- 2-Butyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene [for organic electronics]
- starbld0015201
- MFCD32898417
-
- Inchi: 1S/C24H20S2/c1-2-3-7-16-10-12-19-21(14-16)25-24-20-13-11-18(15-22(20)26-23(19)24)17-8-5-4-6-9-17/h4-6,8-15H,2-3,7H2,1H3
- InChI Key: PFZNEZMYQGFNOB-UHFFFAOYSA-N
- SMILES: S1C2C=C(C=CC=2C2=C1C1C=CC(C3C=CC=CC=3)=CC=1S2)CCCC
Computed Properties
- Exact Mass: 372.10064299g/mol
- Monoisotopic Mass: 372.10064299g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.9
- Topological Polar Surface Area: 56.5
7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6248-100MG |
2-Butyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene [for organic electronics] |
1781261-91-3 | >99.5%(HPLC) | 100mg |
¥990.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6248-250MG |
2-Butyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene [for organic electronics] |
1781261-91-3 | >99.5%(HPLC) | 250mg |
¥2340.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6248-1G |
2-Butyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene [for organic electronics] |
1781261-91-3 | >99.5%(HPLC) | 1g |
¥8900.00 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230594-1g |
2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene |
1781261-91-3 | 98% | 1g |
¥13169.00 | 2023-11-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B6248-250mg |
7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole |
1781261-91-3 | 99.5%(LC) | 250mg |
¥2340.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B6248-100mg |
7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole |
1781261-91-3 | 99.5%(LC) | 100mg |
¥990.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B6248-1g |
7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole |
1781261-91-3 | 99.5%(LC) | 1g |
¥8900.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X214855A-100mg |
7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole |
1781261-91-3 | 100mg |
¥3151.0 | 2024-07-19 | ||
| abcr | AB568220-100mg |
2-Butyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene [for organic electronics], 99,5%; . |
1781261-91-3 | 99,5% | 100mg |
€304.20 | 2025-04-20 | |
| abcr | AB568220-250mg |
2-Butyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene [for organic electronics], 99,5%; . |
1781261-91-3 | 99,5% | 250mg |
€557.10 | 2025-04-20 |
7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole Suppliers
7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole
7-Butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole: A Comprehensive Overview
7-butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole, identified by the CAS registry number CAS No. 1781261-91-3, is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are known for their versatile applications in electronics, pharmaceuticals, and advanced materials. The molecule's structure consists of two benzene rings connected by a thiophene moiety, with substituents at specific positions that influence its chemical properties and reactivity.
The synthesis of 7-butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient pathways for constructing such complex molecules. For instance, researchers have explored the use of transition metal catalysts and microwave-assisted synthesis to streamline the production process. These innovations not only enhance the scalability of the synthesis but also pave the way for exploring larger-scale applications.
The physical properties of this compound are highly dependent on its molecular structure. The presence of electron-donating groups like the phenyl ring and butyl chain can significantly affect its electronic characteristics. Studies have shown that 7-butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole exhibits unique optical and electrical properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light in specific wavelengths and emit fluorescence has been leveraged in sensing applications and bioimaging techniques.
In terms of biological activity, recent research has highlighted the potential of this compound as a drug candidate. Preclinical studies suggest that it may possess anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic purposes. However, further investigations are required to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical trials.
The application of computational chemistry tools has provided deeper insights into the molecular behavior of CAS No. 1781261-91-3. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns, aiding in the design of more efficient synthetic routes and functional materials. Additionally, machine learning algorithms are being employed to predict its interactions with biological systems, accelerating drug discovery efforts.
In conclusion, 7-butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole represents a fascinating example of how advanced synthetic techniques and cutting-edge research can lead to innovative materials with diverse applications. As ongoing studies continue to uncover its potential, this compound is poised to play a significant role in shaping future technologies across multiple disciplines.
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